molecular formula C26H28O14 B161902 Vicenin 3 CAS No. 59914-91-9

Vicenin 3

Cat. No. B161902
CAS RN: 59914-91-9
M. Wt: 564.5 g/mol
InChI Key: MMDUKUSNQNWVET-MCIQUCDDSA-N
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Description

Vicenin-3 is a C-glycosyl compound that is apigenin substituted by a beta-D-glucosyl group and a beta-D-xylosyl group at positions 6 and 8 respectively . It has a role as a plant metabolite and is functionally related to an isovitexin .


Molecular Structure Analysis

Vicenin-3 has a molecular formula of C26H28O14 . It is a C-glycosyl compound and a trihydroxyflavone . More detailed structural analysis would require advanced techniques such as NMR spectroscopy.


Chemical Reactions Analysis

Vicenin-3 has been found to inhibit the production of Nitric oxide (NO) and Prostaglandin E2 (PGE2) in interleukin (IL)-1β-treated SW1353 chondrocytes . More research is needed to fully understand the chemical reactions involving Vicenin-3.


Physical And Chemical Properties Analysis

Vicenin-3 has a molecular weight of 564.49 . More detailed physical and chemical properties would require laboratory analysis.

Scientific Research Applications

  • Cancer Research Applications:

    • Vicenin-2, closely related to Vicenin-3, was identified as a novel inhibitor of the STAT3 signaling pathway in human hepatocellular carcinoma. It was found to significantly inhibit STAT3 protein expression and induce apoptosis in cancer cells (Huang et al., 2020).
    • It exhibited potent anti-inflammatory effects in a study on Urtica circularis and was effective in modifying LPS-induced total nitrite and TNF-α production in cultured murine macrophages (Marrassini et al., 2011).
    • Another study demonstrated the anti-cancer effects of Vicenin-2 as a single agent and in combination with docetaxel in prostate cancer (Nagaprashantha et al., 2011).
    • Vicenin-2 also showed inhibitory effects on Wnt/β-catenin signaling and induced apoptosis in HT-29 human colon cancer cell line (Yang et al., 2018).
  • Diabetes and Metabolic Disorder Research:

    • A study highlighted the anti-diabetic potential of Vicenin-2, demonstrating strong inhibition of α-glucosidase, protein tyrosine phosphatase 1B, and rat lens aldose reductase in vitro (Islam et al., 2014).
    • Vicenin-2 gold nanoparticles were synthesized and evaluated for their effect on glucose utilization efficiency in 3T3-L1 adipocytes, suggesting potential applications in diabetes management (Chockalingam et al., 2015).
  • Pharmacokinetics and Drug Delivery:

    • A high-performance liquid chromatography (HPLC) method was developed for determining Vicenin-1 in rat plasma, contributing to pharmacokinetic, tissue distribution, and excretion studies (Kandhare et al., 2016).
  • Radioprotection and Anti-Inflammatory Applications:

    • Vicenin was studied for its protective effect against prenatal irradiation-induced genomic instability and its consequences in adult mice (Uma Devi & Satyamitra, 2004).
    • It also displayed anti-inflammatory effects on dextran sulfate sodium-induced colitis in mice, suggesting its potential as a therapeutic drug for treating ulcerative colitis (Yin et al., 2019).
  • Other Applications:

    • Vicenin-2 was identified as a potential natural inhibitor against SARS-CoV-2 3CLpro, indicating its relevance in the context of COVID-19 (Liao et al., 2021).

Safety And Hazards

Vicenin-3 is considered toxic and can cause irritation to the skin and eyes . It also poses a risk of serious damage to health by prolonged exposure . It’s important to handle Vicenin-3 with care and appropriate protective equipment.

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUKUSNQNWVET-MCIQUCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vicenin 3

CAS RN

59914-91-9
Record name Vicenin 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059914919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
274
Citations
YY Chen, XJ Yan, XH Jiang… - Experimental and …, 2021 - spandidos-publications.com
… Vicenin 3 is one of the major components of the Jian‑Gu … Therefore, the present study aimed to assess the effects of vicenin 3 on … In conclusion, vicenin 3 may confer therapeutic potential …
Number of citations: 5 www.spandidos-publications.com
S Sato, T Koide - Carbohydrate research, 2010 - Elsevier
… Vicenin-3 was synthesized from naringenin via a short five-step reaction, which included … the same glycosylation described above, for a total yield of 2.7% with a vicenin-3 yield of 1.7%. …
Number of citations: 24 www.sciencedirect.com
X Li, C Chen, T Zhang, N Ding… - Journal of Separation …, 2022 - Wiley Online Library
… To our knowledge, the pharmacokinetic studies of schaftoside, vicenin-1, vicenin-2, vicenin-3 and isovitexin in both normal and urolithiasis model rats were not previously reported. We …
S Mohotti, S Rajendran, T Muhammad… - Journal of …, 2020 - Elsevier
… Dalpanitin and vicenin-3, two of the flavonoids isolated from Derris scandens gave MICs of 23 μg mL -1 against S. aureus. Dalpanitin also exhibited relevant MICs on Gram-negative …
Number of citations: 56 www.sciencedirect.com
YQ Zhang, JG Luo, C Han, JF Xu, LY Kong - Journal of pharmaceutical and …, 2015 - Elsevier
… Five C-glycosylflavones, vicenin 2 (1), carlinoside (2), vicenin 1 (3), schaftoside (4) and vicenin 3 (5), were successfully obtained. Their chemical structures were identified using ESI-MS …
Number of citations: 47 www.sciencedirect.com
D Jyotsna, PN Sarma, G Srimannarayana, AVS RAO - Current Science, 1984 - JSTOR
… to vicenin-3, (6-C-/JD glucopyranosyl-8-C-ß-D-xylopyranosyl apigenin)16. Vicenin-3 was … The melting point and Rf values of PT-1 are strikingly close to those of vicenin-3 (synthetic) …
Number of citations: 9 www.jstor.org
JW Wallace, DL Yopp, E Besson, J Chopin - Phytochemistry, 1981 - Elsevier
… distinction between vicenin-1 and vicenin-3 on the basis of the … vicenin-1 and perhaps vicenin-3, in the other by vicenin-3 and … of vicenin-2, vicenin-3 and schaftoside in another band. A. …
Number of citations: 19 www.sciencedirect.com
A Keita, J Gleye, E Stanislas… - Journal of Natural …, 1985 - ACS Publications
We have previously reported alkaloids from the leaves of Monnieria trifolia L.(Rutaceae, Cuspariae)(1, 2). Recently, other alkaloids havebeen isolatedfrom the leaves (3) and whole …
Number of citations: 3 pubs.acs.org
K Valant-Vetschera - Phytochemistry, 1982 - Elsevier
… HPLC of the second vicenin fraction showed a major peak identical with schaftoside and a secondary peak corresponding with vicenin-3 (Chopin, J., personal communication). After …
Number of citations: 12 www.sciencedirect.com
MMD Mohammed, M Chen, L Zhai… - European Journal of …, 2010 - eurjchem.com
… elucidated according to their spectral data in comparison with those in the literature and identified as 2 luteolin 7‐O‐β‐D‐glucoside [12], 3−5 vicenin‐1, vicenin‐2 and vicenin‐3 [13], 7−…
Number of citations: 11 www.eurjchem.com

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